1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 869073-46-1
VCID: VC11792257
InChI: InChI=1S/C11H15N5O/c1-15-10-9(6-14-15)11(13-7-12-10)16-4-2-8(17)3-5-16/h6-8,17H,2-5H2,1H3
SMILES: CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)O
Molecular Formula: C11H15N5O
Molecular Weight: 233.27 g/mol

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol

CAS No.: 869073-46-1

Cat. No.: VC11792257

Molecular Formula: C11H15N5O

Molecular Weight: 233.27 g/mol

* For research use only. Not for human or veterinary use.

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol - 869073-46-1

Specification

CAS No. 869073-46-1
Molecular Formula C11H15N5O
Molecular Weight 233.27 g/mol
IUPAC Name 1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-ol
Standard InChI InChI=1S/C11H15N5O/c1-15-10-9(6-14-15)11(13-7-12-10)16-4-2-8(17)3-5-16/h6-8,17H,2-5H2,1H3
Standard InChI Key HDXBRUNKWAZIMW-UHFFFAOYSA-N
SMILES CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)O
Canonical SMILES CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)O

Introduction

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol is a complex organic compound that belongs to the pyrazolopyrimidine class. It features a piperidine ring connected to a pyrazolopyrimidine moiety and a hydroxyl group, contributing to its potential biological activity and chemical reactivity. This compound is of interest in medicinal chemistry due to its structural motifs that may interact with biological targets.

Synthesis and Preparation

The synthesis of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol typically involves multiple steps in organic chemistry. These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are essential for confirming the structure of the synthesized compound.

Potential Applications and Research Findings

Research into this compound is ongoing, particularly in the context of drug discovery and development. The pyrazolopyrimidine scaffold is known for its potential in creating anticancer agents, such as those targeting EGFR (Epidermal Growth Factor Receptor) . While specific applications for 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol are not well-documented, its structural motifs suggest potential interactions with biological targets, which could lead to various therapeutic uses.

Related Compounds and Their Applications

Related compounds, such as 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, have been studied for their pharmacological properties. These compounds often serve as building blocks for designing drugs that target specific enzymes or receptors, such as protein kinases . The pyrazolopyrimidine moiety is particularly attractive due to its similarity to the adenine moiety of ATP, making it useful for designing ATP-competitive inhibitors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator